pKa and Basicity: 4-Fluoro vs. 2-Fluoro Isomers — A 4.5-Unit Gap Governing Protonation-Dependent Applications
The predicted pKa of 4-fluoro-2-methylpyridine (4.83 ± 0.10) is over 4.5 log units higher than that of 2-fluoro-4-methylpyridine (0.24 ± 0.10) [1] and 2-fluoro-6-methylpyridine (0.29 ± 0.10) . This means the target compound retains substantial basicity near that of unsubstituted pyridine (pKa ≈ 5.2), remaining partially protonated at mildly acidic pH, whereas the 2-fluoro isomers are essentially non-basic under all but strongly acidic conditions. The 4-chloro analog (4-chloro-2-methylpyridine) has a predicted pKa of 4.20 , making the target compound a moderately stronger base.
| Evidence Dimension | Predicted pKa (conjugate acid, aqueous) |
|---|---|
| Target Compound Data | 4.83 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Fluoro-4-methylpyridine: 0.24 ± 0.10 (Predicted); 2-Fluoro-6-methylpyridine: 0.29 ± 0.10 (Predicted); 4-Chloro-2-methylpyridine: 4.20 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ +4.5 vs. 2-fluoro isomers; ΔpKa ≈ +0.6 vs. 4-chloro analog |
| Conditions | Predicted values from computational models (aqueous phase); consistent across multiple database sources |
Why This Matters
A 4.5 log-unit pKa gap determines whether the compound can be extracted by acid-base workup, form salts for crystallization, or exist in a specific protonation state for receptor binding — critical parameters for synthesis route design and biological screening.
- [1] ChemicalBook. 461-87-0 (2-Fluoro-4-methylpyridine) — Chemical Properties (pKa: 0.24±0.10 Predicted). https://www.chemicalbook.cn/CASEN_461-87-0.htm View Source
